molecular formula C25H34N4O3 B2646064 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea CAS No. 1171355-75-1

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea

Cat. No.: B2646064
CAS No.: 1171355-75-1
M. Wt: 438.572
InChI Key: SXYRNPNPVMKYAQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, indolinyl, and piperidinyl moieties, suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

    Introduction of the Dimethoxyphenyl Group: Using a suitable electrophilic aromatic substitution reaction.

    Attachment of the Indolinyl and Piperidinyl Groups: Employing nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of the urea linkage to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interaction with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)ethyl)urea: Lacks the piperidinyl group.

    1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)urea: Contains a morpholinyl group instead of piperidinyl.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)urea is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-28-15-12-19-16-18(10-11-21(19)28)22(29-13-5-4-6-14-29)17-26-25(30)27-20-8-7-9-23(31-2)24(20)32-3/h7-11,16,22H,4-6,12-15,17H2,1-3H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYRNPNPVMKYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=C(C(=CC=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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